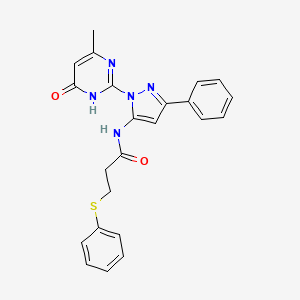![molecular formula C22H11ClF3N3 B2908875 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-03-9](/img/structure/B2908875.png)
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of pyrazoloquinolines and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been reported to inhibit the activity of certain protein kinases, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve glucose tolerance in diabetic mice. Moreover, this compound has been shown to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe therapeutic agent.
実験室実験の利点と制限
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and purify, making it readily available for research purposes. Secondly, it exhibits a wide range of biological activities, making it a versatile tool for investigating various biological processes. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
将来の方向性
There are several future directions for the research on 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, its potential as a therapeutic agent for various diseases, such as cancer and diabetes, should be further explored in preclinical and clinical studies. Moreover, its use as a molecular probe for the detection of certain biomolecules should be investigated further, as it may have applications in diagnostics and drug discovery. Finally, the development of more efficient and sustainable synthesis methods for this compound should be pursued to facilitate its widespread use in scientific research.
合成法
The synthesis of 1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves a multi-step process that includes the reaction of 4-chloro-3-fluoroaniline with 2,4-difluoro-3-formylquinoline, followed by the reaction of the resulting intermediate with phenylhydrazine. The final product is obtained after purification through column chromatography. This method has been reported in various scientific journals, and its efficiency and reproducibility have been demonstrated.
科学的研究の応用
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties. Moreover, this compound has been evaluated for its potential as a molecular probe for the detection of certain biomolecules.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF3N3/c23-17-10-14(6-7-18(17)25)29-22-15-8-13(24)9-19(26)21(15)27-11-16(22)20(28-29)12-4-2-1-3-5-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMBUHWMGSXEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride](/img/structure/B2908794.png)
![1-cinnamyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2908795.png)
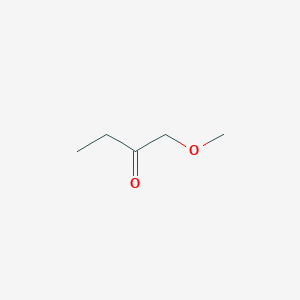
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2908798.png)
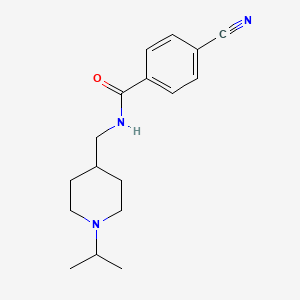
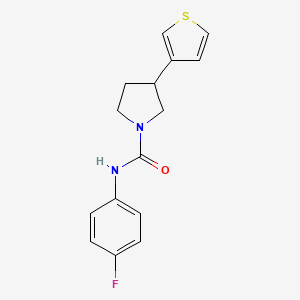
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide](/img/structure/B2908803.png)
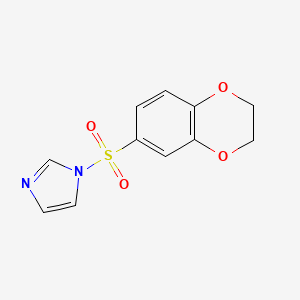
![5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908809.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2908811.png)
![[2-[[3-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-ylidene]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2908814.png)
